molecular formula C7H9NO3 B13157523 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid

2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid

Cat. No.: B13157523
M. Wt: 155.15 g/mol
InChI Key: TVBSUFIGIJZSIB-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid is a heterocyclic compound featuring an oxazole ring substituted with an ethyl group at the 5-position and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxylic acid to form the intermediate, which then undergoes cyclization with hydroxylamine to yield the oxazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the acetic acid moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are employed under conditions like reflux or room temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives .

Scientific Research Applications

2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

  • 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid
  • 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid
  • 2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid

Comparison: Compared to similar compounds, 2-(5-Ethyl-1,2-oxazol-3-yl)acetic acid is unique due to the specific positioning of the ethyl group and the acetic acid moiety, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-(5-ethyl-1,2-oxazol-3-yl)acetic acid

InChI

InChI=1S/C7H9NO3/c1-2-6-3-5(8-11-6)4-7(9)10/h3H,2,4H2,1H3,(H,9,10)

InChI Key

TVBSUFIGIJZSIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)CC(=O)O

Origin of Product

United States

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